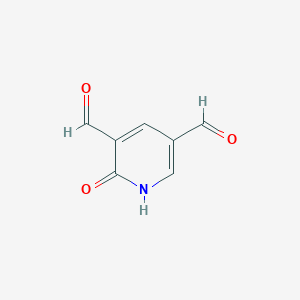
6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is a chemical compound with a molecular formula of C11H15BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom, a cyclopropoxy group, and dimethylamine groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 4-cyclopropoxy-N,N-dimethylpyridin-3-amine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in various binding interactions with enzymes or receptors, influencing their activity. The dimethylamine groups can also play a role in modulating the compound’s overall pharmacokinetic and pharmacodynamic properties.
類似化合物との比較
Similar Compounds
6-Bromo-N,N-dimethylpyridin-3-amine: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Cyclopropoxy-N,N-dimethylpyridin-3-amine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
6-Bromo-2,4-dimethylpyridin-3-amine: Has an additional methyl group, altering its electronic properties.
Uniqueness
6-Bromo-4-cyclopropoxy-N,N-dimethylpyridin-3-amine is unique due to the combination of the bromine atom, cyclopropoxy group, and dimethylamine groups in its structure. This unique combination of functional groups provides distinct reactivity and binding properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
6-bromo-4-cyclopropyloxy-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H13BrN2O/c1-13(2)8-6-12-10(11)5-9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
BTSYVVSSUOZUPM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




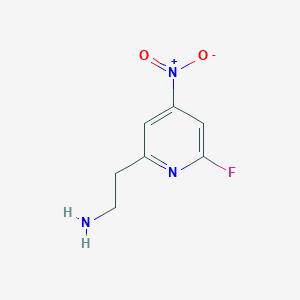
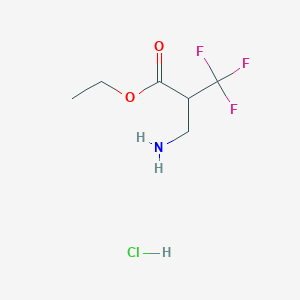




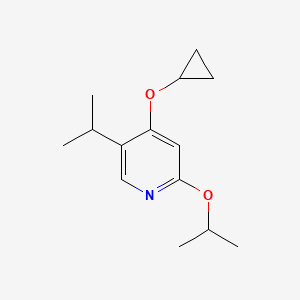
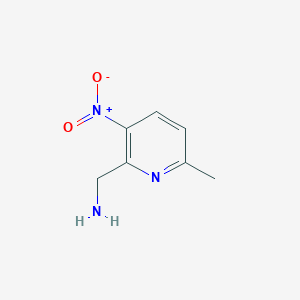
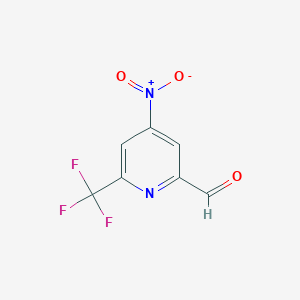
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)

